molecular formula C31H51N8O10+ B14033647 Methyltetrazine-amino-PEG9-azide

Methyltetrazine-amino-PEG9-azide

Cat. No.: B14033647
M. Wt: 695.8 g/mol
InChI Key: BZTDVBGNTNJQLX-UHFFFAOYSA-O
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Description

Methyltetrazine-amino-PEG9-azide is a heterobifunctional polyethylene glycol (PEG) linker that contains both a methyltetrazine group and an azide group. This compound is widely used in bioorthogonal chemistry, particularly in click chemistry reactions, due to its ability to form stable covalent bonds under mild conditions. The methyltetrazine group reacts with carboxylic acids and activated esters, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-amino-PEG9-azide is synthesized through a series of chemical reactions that involve the functionalization of PEG with methyltetrazine and azide groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to achieve high purity levels, typically greater than 97%. The compound is then stored at low temperatures to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG9-azide undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The azide group reacts with terminal alkynes and cyclooctyne derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

    Substitution Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters to form stable amide bonds.

Common Reagents and Conditions

Common reagents used in these reactions include copper catalysts for CuAAC and various organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions are stable triazole linkages in the case of click chemistry reactions and amide bonds in the case of substitution reactions.

Scientific Research Applications

Methyltetrazine-amino-PEG9-azide has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry reactions.

    Biology: Employed in the labeling and imaging of biomolecules, as well as in the study of enzyme activities in live cells.

    Medicine: Utilized in drug delivery systems and the development of targeted therapies.

    Industry: Applied in the production of bioconjugates and the modification of surfaces for various industrial applications.

Mechanism of Action

The mechanism of action of Methyltetrazine-amino-PEG9-azide involves its ability to form stable covalent bonds with target molecules through click chemistry reactions. The methyltetrazine group reacts with carboxylic acids and activated esters, while the azide group reacts with terminal alkynes and cyclooctyne derivatives. These reactions are highly specific and occur under mild conditions, making the compound suitable for use in various biological and chemical applications.

Comparison with Similar Compounds

Methyltetrazine-amino-PEG9-azide is unique due to its dual functionality, which allows it to participate in both click chemistry and substitution reactions. Similar compounds include:

    Azido-PEG-acid: Contains an azide group and is used in click chemistry reactions.

    Methyltetrazine-PEG-amine: Contains a methyltetrazine group and is used in bioorthogonal labeling.

    Azido-PEG-NHS ester: Contains an azide group and is used for bioconjugation with primary amines.

These compounds share similar functionalities but differ in their specific applications and reactivity profiles.

Biological Activity

Methyltetrazine-amino-PEG9-azide is a heterobifunctional polyethylene glycol (PEG) compound that has gained significant attention in the field of bioorthogonal chemistry. Its unique structure facilitates specific reactions in biological systems, allowing for applications in imaging, drug delivery, and bioconjugation. This article provides a detailed overview of its biological activity, including mechanisms of action, applications, and relevant case studies.

Structure and Synthesis

This compound consists of a methyltetrazine group and an azide group linked through a PEG spacer. The synthesis typically involves:

  • Functionalization of PEG : Introduction of amino groups to the PEG backbone.
  • Methyltetrazine Introduction : Reaction of the amino-functionalized PEG with a methyltetrazine derivative.
  • Azide Introduction : Incorporation of the azide group to complete the structure.

This synthetic route allows for high purity and consistency, essential for research applications .

The biological activity of this compound is primarily attributed to its participation in bioorthogonal reactions. The compound can engage in:

  • Inverse Electron Demand Diels-Alder (IEDDA) Reactions : The methyltetrazine reacts with strained alkenes or alkynes, allowing for selective labeling of biomolecules without disrupting native biochemical processes.
  • Click Chemistry : The azide group can react with terminal alkynes to form stable triazole linkages, facilitating bioconjugation .

Applications

This compound has diverse applications across various fields:

  • Imaging : Utilized in live-cell imaging to track biomolecules through bioorthogonal labeling techniques.
  • Drug Delivery : Serves as a component in targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents.
  • Bioconjugation : Employed in synthesizing complex biomolecular structures for research and therapeutic purposes .

Case Studies

  • Activity-Based Protein Profiling :
    A study demonstrated the use of methyltetrazine derivatives as bioorthogonal tags in activity-based protein profiling (ABPP). The incorporation of methyltetrazinylalanine into protease inhibitors allowed visualization of cathepsin activity in live cells via IEDDA ligation with fluorophores. This approach confirmed that methyltetrazines can serve as minimal bioorthogonal tags that do not interfere with the biological functions of proteins .
  • In Vivo Imaging with Radiolabeling :
    Research involving [68Ga]Ga-THP-tetrazine showcased its potential for pretargeted imaging using PEGylated liposomes. The study highlighted the ability to radiolabel liposomes effectively and demonstrated biodistribution patterns in vivo, revealing high uptake in organs such as the liver and spleen while showing limited tumor uptake. This underscores the utility of methyltetrazine-based compounds in developing imaging agents .

Comparative Data Table

PropertyThis compoundMethyltetrazine-PEG4-Azide
Molecular Weight389.40 g/mol389.40 g/mol
SolubilityDMSO, DMFDMSO, DMF
Purity>95% (HPLC)>95% (HPLC)
AppearanceRed crystallineRed crystalline
Storage Conditions-20°C-20°C

Properties

Molecular Formula

C31H51N8O10+

Molecular Weight

695.8 g/mol

IUPAC Name

imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium

InChI

InChI=1S/C31H50N8O10/c1-27-35-37-31(38-36-27)29-4-2-28(3-5-29)26-33-30(40)6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-25-23-48-21-19-46-17-15-44-13-11-42-9-7-34-39-32/h2-5,32H,6-26H2,1H3/p+1

InChI Key

BZTDVBGNTNJQLX-UHFFFAOYSA-O

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N

Origin of Product

United States

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